3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide
Overview
Description
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a p53-stabilizing compound that has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Mechanism of Action
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide stabilizes p53 by binding to the protein and inducing a conformational change that makes it more resistant to degradation. Stabilization of p53 leads to activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide also activates the expression of genes involved in DNA repair and cell cycle regulation, which can help prevent the development of cancer.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has been shown to have minimal toxicity in normal cells, while inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the growth of tumors in animal models of cancer. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. The compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
Future research on 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide could focus on developing more potent and selective derivatives of the compound. Researchers could also investigate the potential of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. The compound could also be studied in other disease models, such as neurodegenerative diseases, where p53 has been implicated in disease progression. Finally, researchers could investigate the potential of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide as a tool compound to study the role of p53 in cancer and other diseases.
Scientific Research Applications
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to stabilize the tumor suppressor protein p53, which is frequently mutated or lost in cancer cells. Stabilization of p53 leads to activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer.
properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-12-7-5-11(6-8-12)16-13-3-1-2-4-14(13)17(23)21(20-16)10-9-15(19)22/h1-8H,9-10H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJLZGFEYZVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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